molecular formula C2H3ClO2<br>ClCH2COOH<br>CH2ClCOOH<br>C2H3ClO2 B1668787 Chloroacetic acid CAS No. 79-11-8

Chloroacetic acid

Cat. No. B1668787
CAS RN: 79-11-8
M. Wt: 94.5 g/mol
InChI Key: FOCAUTSVDIKZOP-UHFFFAOYSA-N
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Description

Chloroacetic acid, also known as monochloroacetic acid (MCA), is an organochlorine compound with the formula ClCH2CO2H . This carboxylic acid is a useful building block in organic synthesis and is a colorless solid .


Synthesis Analysis

Chloroacetic acid is prepared industrially by two routes. The predominant method involves the chlorination of acetic acid, with acetic anhydride as a catalyst . Another method to obtain chloroacetic acid is by hydrolyzing trichloroethylene with the help of a catalyst such as sulfuric acid .


Molecular Structure Analysis

The molecular structure of Chloroacetic acid is ClCH2COOH . It is an acid analogue of acetic acid in which one of the three hydrogen atoms of the methyl group has been replaced by a chlorine atom .


Chemical Reactions Analysis

Chloroacetic acid is often utilized to produce betaine surfactant, a material used to produce shampoo, soap, and cleansing agents . It is also widely used as building blocks in the production of carboxymethyl cellulose (CMC), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2-methyl-4-chlorophenoxyacetic acid (MCPA) herbicides .


Physical And Chemical Properties Analysis

Chloroacetic acid is a colorless or light-brown crystalline solid . It dissolves and sinks in water . It causes thermal burns when transported in its molten liquid form . It is toxic when ingested, inhaled, or absorbed through the skin . It is combustible and corrosive .

Scientific Research Applications

1. Industrial Applications

Chloroacetic acid, a highly corrosive material, is extensively used in various industries. It serves as a key intermediate in the manufacture of cellulose ethers, herbicides, thioglycolic acid, and other products. Its synthesis is primarily achieved through the chlorination of acetic acid, highlighting its significance in industrial chemical processes (Morris & Bost, 2002). Additionally, chloroacetic acid's role extends to the organic-chemistry industry, where it's used for pesticides, medicines, dyes, daily-use chemicals, chemical reagents, and food additives (Xu Zhao, 2003).

2. Catalytic Applications

In chemical synthesis, chloroacetic acid functions as an effective catalyst. For example, it catalyzes the hydration of α-pinene, providing a soluble medium in both aqueous and organic solvents. This catalysis leads to high selectivity and conversion rates in the production of terpineol, an important compound in various industries (Román-Aguirre et al., 2005).

3. Environmental and Health Research

While chloroacetic acid is used extensively in industry, its impact on health and environment is also a subject of research. Studies have explored its toxicological effects, including its corrosiveness and potential to induce injuries to various organs upon exposure. This has led to investigations into the mechanisms of such injuries and potential treatment strategies (Meng Cong-shen, 2009). Additionally, its role as a disinfection byproduct in water and the associated health risks have been examined (Xue et al., 2016).

4. Analytical Chemistry

In analytical chemistry, chloroacetic acid is crucial for detecting genotoxic impurities in pharmaceuticals. Its estimation in drug substances, particularly in trace levels, is vital for ensuring drug safety. The development of methods for this purpose, such as ion chromatographic techniques, illustrates its importance in pharmaceutical analysis (Rao et al., 2017).

Safety And Hazards

Chloroacetic acid is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is fatal if inhaled . It may cause respiratory irritation . It is very toxic to aquatic life .

Future Directions

The synthetic methods and mechanisms of chloroacetic acid are described. The opportunities and challenges facing the chloroacetic acid industry in China are analyzed. Some suggestions on the future development direction of the chloroacetic acid industry in China are put forward .

properties

IUPAC Name

2-chloroacetic acid
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InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)
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InChI Key

FOCAUTSVDIKZOP-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)Cl
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Molecular Formula

C2H3ClO2, Array, CH2ClCOOH
Record name CHLOROACETIC ACID, SOLID
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Related CAS

3926-62-3 (hydrochloride salt)
Record name Chloroacetic acid [BSI:ISO]
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DSSTOX Substance ID

DTXSID4020901
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Molecular Weight

94.50 g/mol
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Physical Description

Chloroacetic acid, solid is a colorless to light-brown crystalline material. It is soluble in water and sinks in water. Combustible. It is transported as a molten liquid and therefore can cause thermal burns. It is toxic by ingestion, skin absorption and inhalation of dust. It is corrosive to metals and tissue., Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colorless, white, or light-brown crystals with a vinegar-like odor; [HSDB], Solid, COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR., Colorless solution of the white crystalline solid.
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Boiling Point

372 °F at 760 mmHg (EPA, 1998), 189.1 °C, 187.00 to 190.00 °C. @ 760.00 mm Hg, 189 °C
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Flash Point

302 °F (EPA, 1998), 126 °C, 259 °F (126 °C) (Closed cup), 126 °C c.c., 259 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 8.58X10+5 mg/L at 25 °C, Soluble in ethanol, diethyl ether, benzene, chloroform; slightly soluble in carbon tetrachloride, ... good solubility in methanol, acetone, diethyl ether, and ethanol, but is only sparingly soluble in hydrocarbons and chlorinated hydrocarbons., 858 mg/mL at 25 °C, Solubility in water at 20 °C: very good
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Density

1.4043 at 104 °F (EPA, 1998) - Denser than water; will sink, 1.58 at 20 °C/20 °C (solid), Density: 1.4043 g/cu cm at 40 °C, Density: 1.3703 at 65 °C/4 °C (liquid); 1.58 at 20 °C/20 °C (solid), Density (at 20 °C): 1.58 g/cm³, 1.328
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Vapor Density

3.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.26 (Air = 1), Relative vapor density (air = 1): 3.3
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Vapor Pressure

1 mmHg at 109.4 °F (EPA, 1998), 0.06 [mmHg], 6.5X10-2 mm Hg (8.68X10-3 kPa) at 25 °C, Vapor pressure, Pa at 25 °C:
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Mechanism of Action

In vitro, MCA blocks the cell energy supply in an as yet incompletely resolved manner, leading to a gradual decrease in ATP generation and in protein synthesis. Supplementation of intermediates of the Krebs-cycle or of acetyl-donors does not reduce this effect whereas incubation with the sodium salt of MCA causes a slow but marked decrease in the activity of pyruvate dehydrogenase and to a lesser degree of keto-glutarate dehydrogenase ... .
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Impurities

High purity 99+% chloroacetic acid will contain less than 0.5% of either acetic acid or dichloroacetic acid. Other impurities that may be present in small amounts are water and hydrochloric acid., Technical grade is about 90% pure., Purity: > 99%; Impurity: dichloroacetic acid < 0.3%, acetic acid < 0.2%, Fe < 0.0005%, Pb < 0.0001%, Dichloroacetic acid; acetic acid; water; sodium dichloroacetate; sodium acetate; sodium chloride; sodium glycolate; ethylmonochloroacetate; ethanol; iron and lead.
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Product Name

Chloroacetic acid

Color/Form

Monoclinic prisms, Colorless or white deliquescent crystals, Colorless to light-brownish crystals, Colorless, hygroscopic, crystalline solid, which occurs in monoclinically prismatic structures ...

CAS RN

79-11-8
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Melting Point

145 °F (EPA, 1998), 50-63 °C, Exists in alpha, beta, and gamma forms having mp 63 °C, 55-56 °C, and 50 °C respectively. MP for acid of commerce: 61-63 °C, Heat of fusion at the melting point = 1.2285X10+7 J/kmol, 52.5 °C
Record name CHLOROACETIC ACID, SOLID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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